O-Desisopropyl-O-ethyl Cefpodoxime Proxetil

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

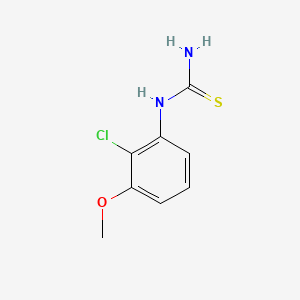

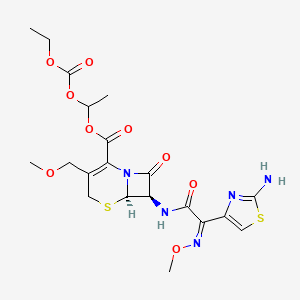

“O-Desisopropyl-O-ethyl Cefpodoxime Proxetil” is a derivative of Cefpodoxime Proxetil . Cefpodoxime Proxetil is an orally administered, extended spectrum, semi-synthetic antibiotic of the cephalosporin class . It is used to treat a wide variety of bacterial infections .

Synthesis Analysis

Cefpodoxime Proxetil is a prodrug that is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, cefpodoxime . The rate and extent of cefpodoxime absorption exhibited dose-dependency .Molecular Structure Analysis

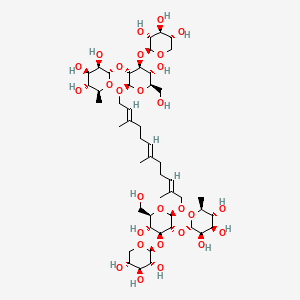

The molecular formula of “O-Desisopropyl-O-ethyl Cefpodoxime Proxetil” is C20H25N5O9S2, and its molecular weight is 543.57 g/mol .Chemical Reactions Analysis

Cefpodoxime Proxetil is a prodrug that is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, cefpodoxime . The rate and extent of cefpodoxime absorption exhibited dose-dependency .Physical And Chemical Properties Analysis

Cefpodoxime Proxetil is an orally administered, extended spectrum, semi-synthetic antibiotic of the cephalosporin class . The molecular formula of “O-Desisopropyl-O-ethyl Cefpodoxime Proxetil” is C20H25N5O9S2, and its molecular weight is 543.57 g/mol .Scientific Research Applications

Antibacterial Activity

Cefpodoxime proxetil is a third-generation semi-synthetic β-lactam antibiotic . It exhibits broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. Researchers have investigated its efficacy in treating various infections, including respiratory tract infections, urinary tract infections, and skin and soft tissue infections.

Oral Prodrug for Enhanced Bioavailability

Cefpodoxime proxetil is an inactive prodrug that undergoes de-esterification by intestinal wall esterases to form the active metabolite, cefpodoxime . The esterification in the 4-position allows for oral administration, but it also renders the compound unstable under basic conditions. Researchers have explored strategies to enhance its solubility and bioavailability, such as self-microemulsifying drug delivery systems (SMEDDS) .

Solid Dispersion Formulations

Given its poor water solubility, cefpodoxime proxetil has been formulated as solid dispersions to improve dissolution and absorption . These formulations aim to enhance drug release and bioavailability, potentially leading to better therapeutic outcomes.

Stability and Isomerization Studies

The Δ2-isomerization of cefpodoxime proxetil is a well-known side reaction that occurs under basic conditions . Researchers have investigated the stereochemistry of the starting materials, diastereomers, and products formed during this isomerization process. Understanding the stability and reactivity of cefpodoxime proxetil is crucial for its pharmaceutical applications.

Mechanism of Action

Target of Action

O-Desisopropyl-O-ethyl Cefpodoxime Proxetil is a prodrug of Cefpodoxime . Cefpodoxime is an oral third-generation cephalosporin antibiotic . It is active against most Gram-positive and Gram-negative bacteria . The primary targets of Cefpodoxime are the penicillin-binding proteins (PBPs) located in the bacterial cell wall .

Mode of Action

The bactericidal activity of Cefpodoxime results from its inhibition of cell wall synthesis . The active metabolite of Cefpodoxime binds preferentially to penicillin-binding protein 3, which inhibits the production of peptidoglycan, the primary constituent of bacterial cell walls .

Biochemical Pathways

Cefpodoxime acts by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls. The peptidoglycan layer is important for cell wall structural integrity. The inhibition of peptidoglycan synthesis leads to weakening of the cell wall, which is usually followed by cell lysis and death .

Pharmacokinetics

Cefpodoxime Proxetil is a prodrug that is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, Cefpodoxime . Following oral administration, approximately 50% of the administered Cefpodoxime dose was absorbed systemically . Over the recommended dosing range, approximately 29 to 33% of the administered Cefpodoxime dose was excreted unchanged in the urine in 12 hours .

Result of Action

The result of Cefpodoxime’s action is the death of the bacterial cells. By inhibiting the synthesis of peptidoglycan, Cefpodoxime causes damage to the bacterial cell wall, leading to cell lysis and death .

Action Environment

The action of Cefpodoxime can be influenced by various environmental factors. For instance, its absorption can be affected by the presence of food in the gastrointestinal tract . Furthermore, the effectiveness of Cefpodoxime can be reduced in bacterial strains that produce beta-lactamase enzymes .

Safety and Hazards

Cefpodoxime Proxetil may cause side effects such as diarrhea, nausea/vomiting, or headache. Serious side effects include nausea/vomiting that doesn’t stop, swelling of the ankles/feet, tiredness, fast/pounding heartbeat, trouble breathing, new signs of infection (such as sore throat that doesn’t go away, fever), dark urine, yellowing eyes/skin, easy bruising/bleeding, signs of kidney problems (such as change in the amount of urine) .

properties

IUPAC Name |

1-ethoxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O9S2/c1-5-32-20(29)34-9(2)33-18(28)14-10(6-30-3)7-35-17-13(16(27)25(14)17)23-15(26)12(24-31-4)11-8-36-19(21)22-11/h8-9,13,17H,5-7H2,1-4H3,(H2,21,22)(H,23,26)/b24-12-/t9?,13-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDWRZAFIUUKKP-YHISKXLQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CSC(=N3)N)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O9S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Desisopropyl-O-ethyl Cefpodoxime Proxetil | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Iridium ((2,2'-Bipyridine-N,N')bis[2-(2-pyridinyl)phenyl-C,N] Hexaflouorophosphate](/img/no-structure.png)

![6-Methyl-2-(1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B570125.png)

![2-[4-[N-Ethyl-2-[4-fluoro-6-(2-methoxyethylamino)-1,3,5-triazine-2-yloxy]ethylamino]phenylazo]-5-phenylazo-3-thiophenecarbonitrile](/img/structure/B570127.png)